molecular formula C16H15F3N2 B1509967 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 1108192-98-8

6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B1509967
CAS RN: 1108192-98-8
M. Wt: 292.3 g/mol
InChI Key: QWMDCEXQXXIPGH-UHFFFAOYSA-N
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Description

The compound “6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine” is a complex organic molecule. It likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The trifluoromethyl group (-CF3) and benzyl group (-C6H5CH2) are common functional groups in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as nucleophilic substitution, coupling reactions, or cyclization reactions .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Expeditious Synthesis : Guiadeen et al. (2008) described a concise synthesis of related tetrahydro-1,6-naphthyridine compounds using microwave irradiation, which could be applicable to the synthesis of 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (Guiadeen et al., 2008).
  • Chemical Modification for Biological Activity : Shiozawa et al. (1984) synthesized similar compounds through chemical modification, which might provide insights for modifying 6-Benzyl-2-(trifluoromethyl)-tetrahydro-1,6-naphthyridine for specific biological activities (Shiozawa et al., 1984).

Biological Applications and Research

  • NK1 Receptor Antagonists : Natsugari et al. (1999) studied cyclic analogues of naphthyridine compounds as NK1 antagonists, suggesting potential therapeutic applications for similar compounds in treating disorders like bladder function disorders (Natsugari et al., 1999).
  • c-Met Kinase Inhibition : Wang et al. (2013) identified the 1,6-naphthyridine motif as a key scaffold in medicinal chemistry, especially as c-Met kinase inhibitors. This could be relevant for cancer research using the 6-Benzyl-2-(trifluoromethyl)-tetrahydro-1,6-naphthyridine structure (Wang et al., 2013).

Novel Synthetic Methods

  • Cyclobutene Ring-Opening : Mailyan et al. (2012) developed an efficient synthesis method for CF3-substituted tetrahydro-1,7-naphthyridines, which could be adapted for synthesizing variants of 6-Benzyl-2-(trifluoromethyl)-tetrahydro-1,6-naphthyridine (Mailyan et al., 2012).

Library Synthesis and Screening

  • Antituberculosis Activity : Zhou et al. (2008) used similar tetrahydro-1,6-naphthyridine scaffolds in library synthesis, identifying compounds with antituberculosis activity. This suggests potential research avenues for 6-Benzyl-2-(trifluoromethyl)-tetrahydro-1,6-naphthyridine in drug discovery (Zhou et al., 2008).

Future Directions

The future directions for research on this compound could include elucidating its synthesis, characterizing its physical and chemical properties, determining its reactivity, and investigating its potential biological activities .

properties

IUPAC Name

6-benzyl-2-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)15-7-6-13-11-21(9-8-14(13)20-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMDCEXQXXIPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)C(F)(F)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727867
Record name 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

CAS RN

1108192-98-8
Record name 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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